1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

Description

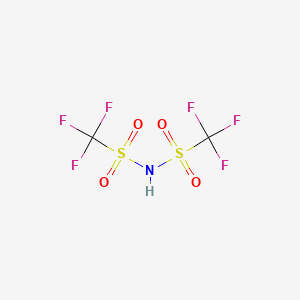

Molecular Structure and Key Functional Groups

Sulfonimide Core and Trifluoromethyl Substituents

The compound’s core consists of a sulfonimide group (–SO₂–N–SO₂–), where the nitrogen atom bridges two sulfonyl moieties. Each sulfur atom is bonded to a trifluoromethyl (–CF₃) group, resulting in the structural formula CF₃SO₂NHSO₂CF₃ . Key features include:

Conformational Analysis via X-ray Crystallography

X-ray diffraction studies reveal two primary conformers:

- Cis-conformation : Sulfonyl oxygen atoms oriented on the same side of the S–N–S plane. Observed in ionic liquid crystals with hydrogen-bonded networks .

- Trans-conformation : Oxygen atoms positioned oppositely, favored in nonpolar solvents or salts with bulky cations .

The energy difference between conformers is 2.2–3.3 kJ/mol , with the trans form being more stable in most crystalline states .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Computational Chemistry Insights

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations (B3LYP/6-311++G(d,p)) highlight:

- Electrostatic potential maps show electron density localized on sulfonyl oxygens (–SO₂), making them nucleophilic sites .

- HOMO-LUMO gap : ~6.2 eV, indicating moderate reactivity .

- Natural Bond Orbital (NBO) analysis : Strong hyperconjugation between sulfur lone pairs and σ*(C–F) orbitals stabilizes the molecule .

Data Tables

Table 1: Key Spectroscopic Data

| Technique | Signal (δ or cm⁻¹) | Assignment |

|---|---|---|

| ¹⁹F NMR | –79.4 ppm | CF₃ groups |

| ¹H NMR | 3.15 ppm | NH proton |

| IR | 1348 cm⁻¹ | Asymmetric SO₂ stretching |

| MS | 281.14 m/z | Molecular ion [M]⁺ |

Table 2: Conformational Energy Differences

| Conformer | Energy (kJ/mol) | Stability Context |

|---|---|---|

| Cis | +2.2–3.3 | Hydrogen-bonded crystals |

| Trans | 0 (reference) | Nonpolar solvents/salts |

Properties

IUPAC Name |

1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMGHDIOOHOAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF6NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045026 | |

| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82113-65-3 | |

| Record name | Bis(trifluoromethanesulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82113-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflic imide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082113653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)-methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUORO-N-((TRIFLUOROMETHYL)SULFONYL)METHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7R849VM9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing bis(trifluoromethanesulfonyl)imide involves reacting trifluoromethanesulfonyl fluoride with an organic base such as aniline in a strong polar solvent . Another method uses trifluoromethanesulfonic acid and thionyl chloride to produce trifluoromethanesulfonyl chloride, which is then reacted with aniline and an organic base like triethylamine . These methods are efficient, cost-effective, and suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can be used to introduce triflate groups onto phenols and amines.

Catalytic Reactions: It serves as a catalyst in organic reactions such as Friedel-Crafts acylation and cycloisomerization of 1,6-dienes.

Common Reagents and Conditions

Common reagents used with bis(trifluoromethanesulfonyl)imide include trifluoromethanesulfonyl fluoride, aniline, and organic bases like triethylamine . Reaction conditions typically involve strong polar solvents and controlled temperatures .

Major Products

The major products formed from these reactions include triflate-substituted phenols and amines, as well as various organic compounds synthesized through catalytic processes .

Scientific Research Applications

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide exerts its effects primarily through its high acidity and compatibility with organic solvents . It forms strong hydrogen bonds and interacts with various molecular targets, facilitating reactions such as the formation of triflate groups on phenols and amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

- Thermal Stability : TFSI exhibits superior thermal stability compared to its silylated derivative (N-trimethylsilyl-TFSI), which decomposes at lower temperatures due to Si–N bond cleavage .

- Acidity : TFSI (pKa ~ -12) is more acidic than phenyl-substituted analogues like 1,1,1-trifluoro-N-phenyl-N-(tetrazolylmethyl)methanesulfonamide (pKa ~ -8), attributed to the electron-withdrawing trifluoromethyl groups .

- Solubility: Ionic liquids such as [HHIM][TFSI] (1,3-dihexylimidazolium-TFSI) demonstrate higher hydrophobicity and extraction efficiency for polycyclic aromatic hydrocarbons compared to non-fluorinated sulfonamides .

Toxicity and Environmental Impact

- Aquatic Toxicity : The imidazolium-TFSI salt (CAS 1612842-42-8) shows high aquatic toxicity (LC₅₀ = 0.062 mg/L for fish), whereas TFSI itself has moderate environmental persistence .

Key Research Findings

- Performance in Synthesis : Silylated TFSI derivatives enable milder reaction conditions in asymmetric catalysis, reducing side reactions compared to bulkier analogues .

- Regulatory Challenges : Despite EPA exemptions, TFSI’s structural similarity to PFAS has prompted calls for re-evaluation under evolving regulatory frameworks .

Biological Activity

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide, also known as bis(trifluoromethanesulfonyl)imide (TFSI), is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of TFSI, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

- CAS Number : 82113-65-3

- Molecular Formula : C2HF6NO4S2

- Molecular Weight : 281.15 g/mol

- SMILES Notation : FC(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

The compound belongs to the class of organosulfonic acids and derivatives, characterized by a sulfonamide functional group which contributes to its biological activity.

The biological activity of TFSI can be attributed to its ability to interact with various biological targets. Research indicates that the trifluoromethyl and sulfonyl groups enhance the lipophilicity and electronic properties of the molecule, which can lead to improved binding affinity with target proteins. This is crucial in drug design as it can influence the pharmacokinetics and efficacy of therapeutic agents.

Antimicrobial Activity

Research has demonstrated that TFSI derivatives exhibit significant antibacterial properties. A study evaluated several urea derivatives with sulfonyl groups, revealing that certain compounds showed minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against bacterial strains such as Bacillus mycoides, Escherichia coli, and Candida albicans . This suggests that TFSI may possess similar or enhanced antibacterial properties due to its structural components.

Anticancer Activity

TFSI has been investigated for its anticancer potential. In vitro studies have shown that compounds derived from TFSI exhibit cytotoxic effects against various human cancer cell lines. For instance, one study reported IC50 values for certain derivatives better than Doxorubicin, a standard chemotherapy drug . Specifically:

- Compound 7: IC50 = 44.4 µM against PACA2

- Compound 8: IC50 = 22.4 µM against PACA2

- Compound 9: IC50 values ranged from 12.4 to 17.8 µM against HCT116 and HePG2 cells.

Molecular docking studies further revealed promising interactions with key proteins involved in cancer progression, indicating that TFSI derivatives could serve as potential leads in anticancer drug development .

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to assess the antibacterial efficacy of TFSI derivatives. The study found that specific modifications in the sulfonamide structure significantly enhanced antibacterial activity. For example, derivatives with additional trifluoromethyl groups showed increased potency against resistant bacterial strains.

Case Study 2: Cancer Cell Line Studies

In a comparative study of TFSI derivatives against established chemotherapeutics, it was observed that certain compounds not only inhibited cell growth but also induced apoptosis in cancer cells through reactive oxygen species (ROS) generation. This mechanism is crucial for developing new cancer therapies targeting resistant cell lines .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonamide coupling reactions. A common approach involves reacting trifluoromethanesulfonyl chloride derivatives with appropriate amines under anhydrous conditions. For example, stepwise sulfonation followed by amidation under inert atmospheres (e.g., nitrogen) can improve yields. Reaction optimization includes controlling stoichiometry, temperature (e.g., −70 °C to room temperature), and using catalysts like trimethylsilyl triflate . Safety protocols, such as working in fume hoods and using HF-resistant gloves, are critical due to hazardous intermediates .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : The compound is moisture-sensitive and should be stored in airtight containers under inert gas (e.g., argon). Solubility in methanol and limited solubility in chloroform (as per purity ≥99%) suggests storage in dry, polar aprotic solvents . Handling requires PPE (gloves, goggles) due to risks of severe burns from fluorinated byproducts. Contradictory melting points (52–56 °C vs. 100–102 °C) in literature highlight the need to verify batch-specific CAS numbers and characterization data .

Q. What analytical techniques are most effective for assessing purity and structural integrity?

- Methodological Answer :

- Melting Point Analysis : Discrepancies in reported values (e.g., 52–56 °C vs. 100–102 °C) necessitate cross-validation using differential scanning calorimetry (DSC) .

- Spectroscopy : High-resolution NMR (¹⁹F and ¹H) identifies isomeric impurities, while FT-IR confirms sulfonyl and trifluoromethyl groups. Mass spectrometry (HRMS) validates molecular weight (e.g., 357.25 g/mol) .

- Chromatography : HPLC with UV detection monitors purity, especially for hygroscopic degradation products .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve structural ambiguities in fluorinated sulfonamides?

- Methodological Answer :

- NMR : ¹⁹F NMR distinguishes between trifluoromethyl and sulfonyl groups, with chemical shifts sensitive to electronic environment changes. Coupling patterns in ¹H NMR help identify aryl substituents .

- Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them with X-ray crystallography data (if available). Simulations of electrostatic potential maps predict reactivity sites .

Q. What role does this compound play in facilitating challenging organic transformations, such as glycosylation or Friedel-Crafts reactions?

- Methodological Answer : As a strong Brønsted acid (comparable to triflic acid), it catalyzes reactions requiring superacidic conditions. For example, it can protonate glycosyl donors in carbohydrate chemistry, improving reaction rates and stereoselectivity. Kinetic studies using in situ IR or NMR monitor acid strength and decomposition pathways under varying temperatures .

Q. How can researchers address contradictions in reported physical properties (e.g., melting points, solubility) across literature sources?

- Methodological Answer :

- Source Verification : Cross-check CAS numbers (e.g., 121788-77-0 vs. 82113-65-3) to confirm compound identity .

- Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., anhydrous, inert atmosphere).

- Peer-Data Comparison : Use databases like NIST Chemistry WebBook for validated spectral data .

Q. What computational approaches are validated for modeling the compound’s electronic properties and reactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.